Physicochemical Property Differentiation: MW, HBD, and LogP Profile vs. Ethylthio and Morpholinosulfonyl Analogs
The target compound (MW 263.29 g/mol, 1 H-bond donor, 4 H-bond acceptors, LogP ~2.5 estimated) occupies a physicochemical space distinct from its closest commercially available analogs [1]. N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide (CAS 1021055-84-4) has a higher molecular weight (277.32 g/mol) and increased lipophilicity due to the ethylthio chain extension [2]. MPT0B390 (N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide) carries a substantially larger MW (375.4 g/mol) and additional H-bond acceptors from the morpholinosulfonyl group, which alters its permeability and solubility profile [3]. The lower MW and reduced H-bond donor/acceptor count of the target compound are favorable for CNS penetration in the context of LRRK2 or TYK2 CNS programs [4].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 263.29 g/mol |
| Comparator Or Baseline | N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide: 277.32 g/mol; MPT0B390: 375.4 g/mol |
| Quantified Difference | Target is 14.03 g/mol (5.1%) lighter than ethylthio analog; 112.11 g/mol (29.9%) lighter than MPT0B390 |
| Conditions | PubChem-computed and vendor-reported molecular weights |
Why This Matters
A lower MW supports CNS drug-likeness and improved ligand efficiency, which are critical factors when selecting a starting scaffold for neurodegenerative disease target programs such as LRRK2 or TYK2.
- [1] PubChem Compound Summary. 3-Fluoro-N-(6-methylsulfanylpyridazin-3-yl)benzamide. InChIKey: MYBHKJWWSKMWHW-UHFFFAOYSA-N. Molecular Weight: 263.29 g/mol. View Source
- [2] PubChem Compound Summary. N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide. CAS 1021055-84-4; InChIKey: NWTAGLLNRCBUBQ-UHFFFAOYSA-N. Molecular Weight: 277.32 g/mol. View Source
- [3] MedChemExpress. MPT0B390 product datasheet. CAS 1817802-18-8. Molecular Weight: 375.4 g/mol. View Source
- [4] Ding X, Stasi LP, Dai X, et al. 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy. Bioorganic & Medicinal Chemistry Letters. 2018;28(22):3527-3532. View Source
